

# PHA-680626 mechanism of action Aurora kinase inhibition

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**Compound Focus:** PHA-680626

Cat. No.: S547890

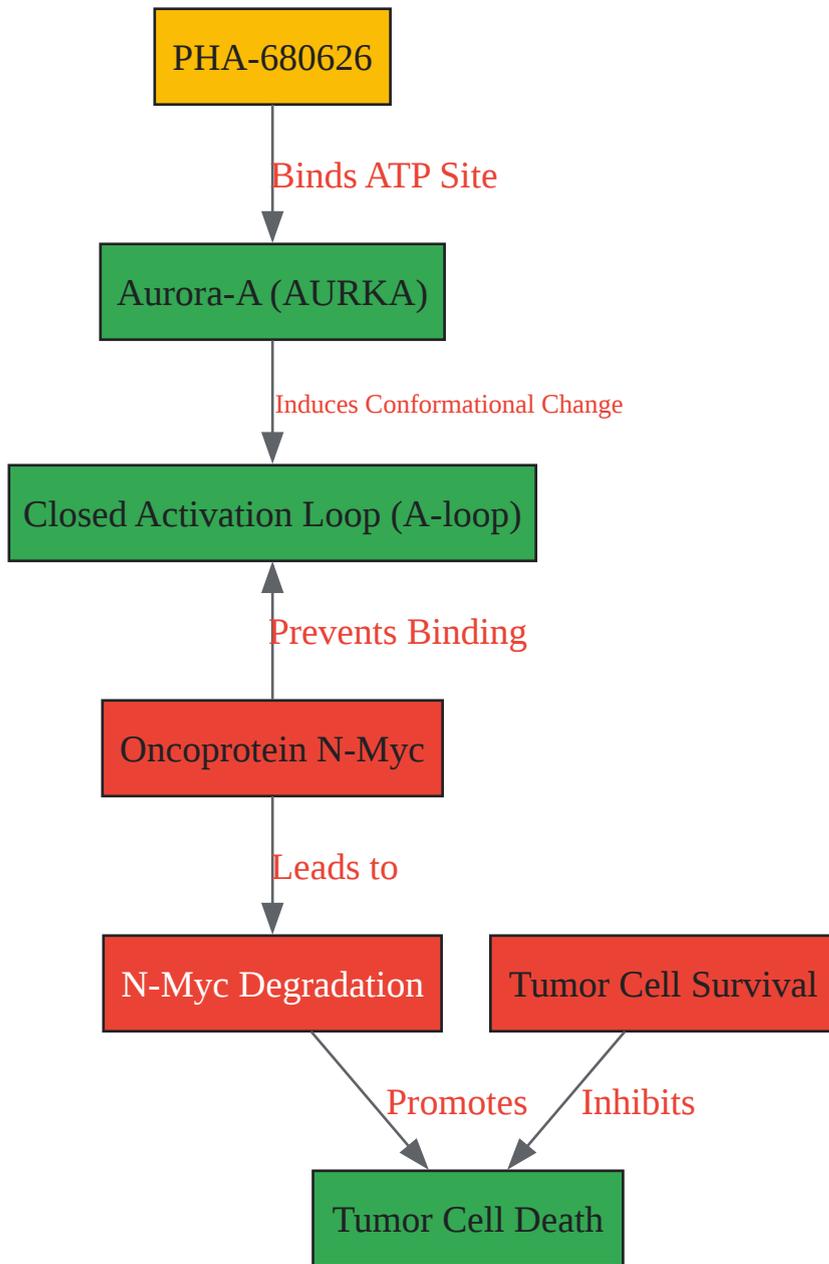
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## Molecular Mechanism and Structural Basis

**PHA-680626** is a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative that binds to the ATP-binding pocket of Aurora-A [1] [2]. Its mechanism extends beyond simple ATP competition.

- **Conformational Disruption:** Upon binding, **PHA-680626** induces two major conformational changes in the Aurora-A protein [1]:
  - It causes an opening of the N-terminal domain relative to the C-terminal domain.
  - It triggers a repositioning, or "flip," of the activation loop (A-loop, residues 276-291) into a specific inactive, "closed" conformation.
- **Prevention of N-Myc Binding:** The N-Myc oncoprotein stabilizes itself by binding to Aurora-A. The **PHA-680626**-induced closed conformation of the A-loop is structurally **incompatible with N-Myc binding** [1]. This disruption of the AURKA/N-Myc complex leads to the ubiquitination and proteasomal degradation of N-Myc [1].

The following diagram illustrates this amphosteric mechanism and its functional consequences in a cancer cell:



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## Experimental Validation and Protocols

The identification and validation of **PHA-680626**'s amphosteric properties involved a multi-step process combining computational and experimental techniques.

## Identification via Structural Screening

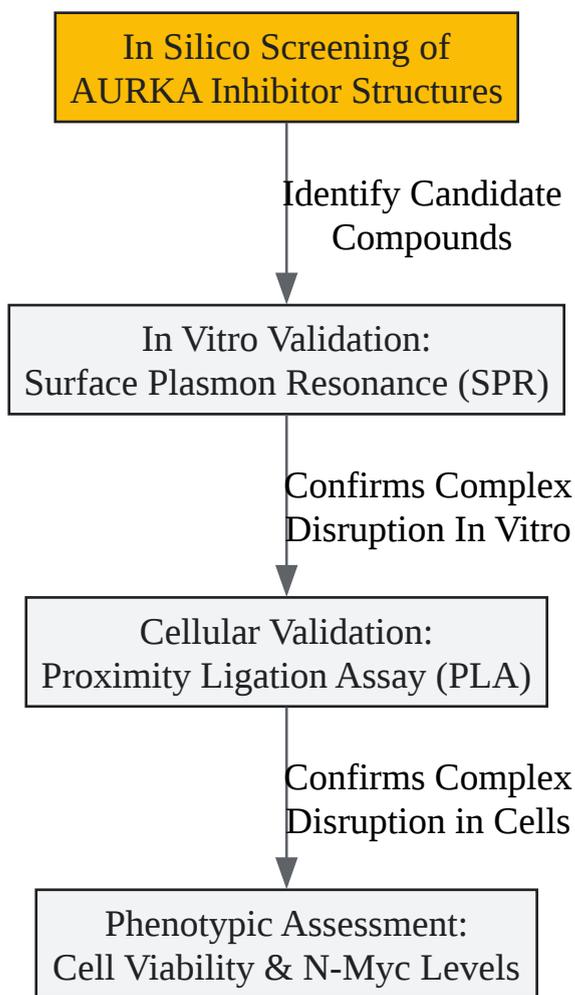
Researchers screened the Protein Data Bank (PDB) for crystal structures of Aurora-A in complex with various inhibitors. They superposed these structures with apo-Aurora-A and the Aurora-A/N-Myc complex to identify compounds that induced the critical "**closed**" **A-loop conformation** and domain opening. **PHA-680626** was identified as a strong candidate from this screening [1].

## Key Validation Experiments

The following table outlines the key experiments used to confirm the mechanism of action of **PHA-680626**:

Experiment	Protocol Summary	Key Finding
<b>Surface Plasmon Resonance (SPR)</b>	Used in competition assays to measure the binding of the N-Myc interacting region (Myc-AIR) to Aurora-A in the presence of PHA-680626 [1].	PHA-680626 <b>disrupted the AURKA/N-Myc complex</b> in a cell-free, in vitro system [1].
<b>Proximity Ligation Assay (PLA)</b>	Performed in MYCN-overexpressing neuroblastoma tumor cell lines to detect protein-protein interactions in situ [1].	Significantly <b>reduced AURKA/N-Myc complex formation</b> in living cells [1].
<b>Cell Viability Assay (MTT)</b>	Treated a panel of human and murine leukemic cell lines with PHA-680626 and measured metabolic activity to determine IC <sub>50</sub> values [3].	Effectively inhibited proliferation of BCR-ABL positive leukemic cells (IC <sub>50</sub> : 0.22-1.84 μM), including Imatinib-resistant lines [3].
<b>Western Blot / Apoptosis Assays</b>	Treated cells and analyzed protein levels by western blot or used assays to detect apoptotic markers [1] [3].	Reduced cellular N-Myc levels and induced apoptosis in cancer cells [1] [3].

The workflow for the key experiments validating **PHA-680626** is summarized below:



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## Therapeutic Implications

The dual mechanism of **PHA-680626** makes it a compelling candidate for targeting specific aggressive cancers.

- **Neuroblastoma:** In **MYCN-amplified neuroblastoma**, the AURKA/N-Myc complex is a critical driver of tumor progression and poor prognosis. By destabilizing N-Myc, **PHA-680626** directly attacks this key oncogenic axis [1] [4].
- **Chronic Myeloid Leukemia (CML):** **PHA-680626** also demonstrates efficacy in **Imatinib-resistant CML**. It exhibits inhibitory activity against both Aurora kinases and the Bcr-Abl tyrosine kinase, showing anti-proliferative and pro-apoptotic effects in resistant cell lines and primary CD34+ cells from CML patients [3].

**PHA-680626** represents an advanced approach to kinase inhibition. Its **amphosteric** nature allows it to simultaneously block kinase enzymatic activity and disrupt a critical oncogenic protein-protein interaction, setting it apart from conventional ATP-competitive inhibitors.

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## References

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2. 2J4Z: Structure of Aurora-2 in complex with PHA-680626 [rcsb.org]
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